molecular formula C19H14F2N2O2 B6547465 N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-37-1

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547465
CAS No.: 946311-37-1
M. Wt: 340.3 g/mol
InChI Key: BRRKCZAODDUELW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14F2N2O2 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.10233402 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRKCZAODDUELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16F2N2O\text{C}_{17}\text{H}_{16}\text{F}_2\text{N}_2\text{O}

This compound features a dihydropyridine core with fluorinated phenyl groups, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including this compound. Notably:

Compound MIC (µg/mL) MBC (µg/mL)
This compound0.22 - 0.25Not specified
Other derivativesVariesVaries

The compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation .

The mechanism through which this compound exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. This dual action contributes to its bactericidal properties against both planktonic and biofilm-associated bacteria .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. The study concluded that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis indicated that the presence of fluorine substituents on the phenyl rings enhances the antibacterial activity of the compound. Variations in substituent position and electronic properties were correlated with changes in biological activity, suggesting that careful modification could lead to more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

Antihyperlipidemic Activity
The compound has been studied for its antihyperlipidemic properties. Dihydropyridine derivatives are known to exhibit lipid-lowering effects, making them candidates for treating conditions like hyperlipidemia. The structural modifications in N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide enhance its potency against cholesterol levels, potentially aiding in cardiovascular health.

Case Study: Lipid Profile Improvement
A study involving a series of dihydropyridine derivatives demonstrated that compounds similar to N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo exhibited significant reductions in total cholesterol and triglycerides in animal models. These findings suggest a promising avenue for further development as antihyperlipidemic agents.

Anticancer Properties

Mechanism of Action
Research indicates that dihydropyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways. The fluorinated phenyl groups in this compound may enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Assays
In vitro studies have shown that N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests its potential as a lead compound for anticancer drug development.

Neurological Applications

Neuroprotective Effects
Emerging research suggests that certain dihydropyridine derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in this area.

Case Study: Neuroprotection in Animal Models
Experimental studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This protective effect may be attributed to the modulation of signaling pathways related to neuroinflammation and apoptosis.

Synthesis and Structural Variations

Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the dihydropyridine core followed by fluorination and carboxamide formation. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Step Reagents Conditions Yield (%)
Formation of DihydropyridineAldehyde + AmineReflux85
FluorinationFluoride SourceRoom Temperature90
Carboxamide FormationAcid Chloride + Base0°C to Room Temperature80

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